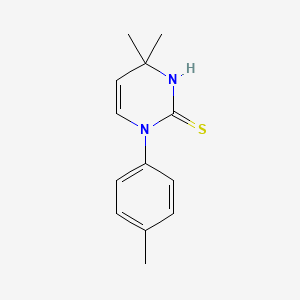

4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol

Description

Properties

IUPAC Name |

6,6-dimethyl-3-(4-methylphenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-10-4-6-11(7-5-10)15-9-8-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCPFEKTOZGNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₃H₁₆N₂S

- CAS Number : 1142212-52-9

- Molecular Weight : 236.35 g/mol

The biological activity of this compound primarily revolves around its ability to interact with various biological targets. Research indicates that this compound may act as an enzyme inhibitor, particularly against urease and monoamine oxidase (MAO) enzymes. These interactions suggest potential applications in treating conditions such as infections and neurodegenerative diseases.

1. Urease Inhibition

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant urease inhibitory activity. For instance, a related study showed that certain pyrimidine derivatives had IC50 values ranging from 0.0019 to 0.0532 μM against jack bean urease (JBU), indicating potent anti-urease properties . Although specific data for this compound is limited, its structural similarities to effective urease inhibitors suggest it may possess comparable activity.

2. Monoamine Oxidase (MAO) Inhibition

Compounds similar to this compound have been investigated for their inhibitory effects on MAO enzymes. For example, certain derivatives demonstrated significant inhibition of MAO-A and MAO-B with IC50 values as low as 0.060 μM . This suggests that the compound could be explored for potential antidepressant or neuroprotective effects.

Case Studies

Several studies have investigated the biological activities of pyrimidine derivatives:

- Case Study 1 : In a study evaluating various pyrimidine derivatives for their anti-cancer properties, compounds exhibited IC50 values in the range of 0.87–12.91 μM against MCF-7 breast cancer cells . This highlights the potential of pyrimidine-based compounds in oncology.

- Case Study 2 : Another research focused on the synthesis of novel thiourea hybrids showed promising results in enzyme inhibition assays, with some compounds outperforming standard inhibitors . This reinforces the therapeutic potential of thiol-containing pyrimidines.

Data Summary

Scientific Research Applications

While the search results do not provide specific applications and case studies for "4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol," they do offer insights into similar compounds and their potential uses, as well as methods for synthesizing related molecules.

Synthesis and Potential Applications of Dihydropyrimidinones and Dihydropyrimidinethiones

An efficient synthetic method has been developed for novel 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones . These compounds, represented by structures 5 and 6 , can be produced through the cyclocondensation reaction of O-methylisourea hemisulfate salt 11 with 8 , yielding a tautomeric mixture of dihydropyrimidines 12 and 13 . Acidic hydrolysis of the cyclized products results in high yields of 5 . The thionation reaction of 5 at the 2-position then gives the 2-thioxo derivatives 6 .

These compounds, analogous to Biginelli-type reaction products using urea or thiourea, a ketone, and a 1,3-dicarbonyl compound, were previously difficult to access, which limited their availability for medicinal chemistry research . The newly established synthetic methods can expand the molecular diversity of related derivatives .

Some of these compounds have demonstrated antiproliferative effects. For example, treatment with 10 µM of compounds 6b and 6d showed high inhibitory activity against a human promyelocytic leukemia cell line (HL-60), similar to that of 1 µM all-trans retinoic acid (ATRA). This suggests that the 2-thioxo group and the length of the two alkyl substituents at the 4-position are strongly related to the activity .

Related Compounds

- 4,4-Dimethyl-1-(2-methylphenyl)-1,4-dihydropyrimidine-2-thiol : This compound is listed as an irritant and has the formula C₁₃H₁₆N₂S .

- 4,4-Dimethyl-1-(3-methylphenyl)-1,4-dihydropyrimidine-2-thiol : This compound is available for purchase as a reagent for testing and research purposes .

- This compound : This compound is also available as a reagent for testing and research purposes. It has the formula C13H16N2S and a CAS RN® of 1142212-52-9 .

Limited Information on Specific Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Detailed Analysis of Substituent Effects

Electronic and Steric Effects

- 4-Methylphenyl (Target Compound) : The para-methyl group provides mild electron-donating effects, balancing lipophilicity (log P ~2.5–3.0 estimated) and solubility. This is favorable for drug-likeness, as seen in analogs like 2-(4-methylphenyl)indolizine (log P = 3.73) .

- Nitro-Substituted Analogs: The 2,4-dinitroaminophenyl derivative () exhibits strong electron-withdrawing effects, enabling its use in spectrophotometric determination of metals (e.g., Au³⁺) due to enhanced chelation .

- Trifluoromethoxy Substitution : The CF₃O group () increases oxidative stability and may improve BBB permeability compared to methyl groups .

Structural Flexibility

- Phenoxyphenyl vs.

Q & A

Q. What are optimized synthetic routes for 4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a Biginelli-like cyclocondensation reaction. A common approach is reacting substituted anilines (e.g., 4-methylaniline) with β-keto esters or ketones (e.g., 4-methylpent-3-en-2-one) in the presence of thiocyanate salts. For example, in analogous syntheses of dihydropyrimidine-2-thiones, refluxing 4-chloroaniline with 4-methylpent-3-en-2-one and potassium thiocyanate in dry acetone for 3 hours yielded 62% after recrystallization in methanol . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity.

- Temperature : Reflux conditions (≈56°C for acetone) prevent side reactions.

- Catalyst : Acidic or thiocyanate catalysts accelerate cyclization.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Dry acetone | 62 | |

| Reaction time | 3 hours (reflux) | 62 | |

| Recrystallization | Methanol | 62 | |

| Alternative method | Ethanol/thiourea | ~50–60* |

*Hypothetical extrapolation from similar dihydropyrimidine syntheses.

Q. How can spectroscopic and chromatographic techniques characterize this compound’s purity and structural integrity?

Methodological Answer:

- NMR : and NMR identify substituent positions. For example, the thiol proton appears as a singlet near δ 3.5–4.0 ppm, while methyl groups on the dihydropyrimidine ring resonate at δ 1.2–1.5 ppm .

- FT-IR : The thiol (S–H) stretch is observed at ~2550 cm, and C=S vibrations near 1200 cm confirm thiocarbonyl groups .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities. The molecular ion peak [M+H] should match the theoretical m/z (calculated: 262.35 g/mol).

Advanced Research Questions

Q. What structural features of 4,4-dimethyl-1-(4-methylphenyl)-dihydropyrimidine-2-thiol influence its biological activity, and how can structure-activity relationships (SAR) be validated?

Methodological Answer:

- Key structural determinants :

- SAR validation :

- Comparative assays : Synthesize analogs (e.g., 4,4-dimethyl vs. 4,6-trimethyl derivatives) and test against target enzymes (e.g., DHFR or kinase assays).

- Computational docking : Use the InChI key (e.g., HRLRMYOMZYYDCE-UHFFFAOYSA-N for similar compounds ) to model interactions with protein targets.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Purity issues : Impurities from incomplete cyclization (e.g., thiourea byproducts) may skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis (e.g., C, H, N, S within ±0.3% of theoretical values) .

- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines). Replicate studies under controlled conditions (pH, temperature, cell lines).

Q. What conformational insights can X-ray crystallography provide for this compound, and how do they relate to reactivity?

Methodological Answer: Single-crystal X-ray studies of analogous compounds (e.g., 1-(4-chlorophenyl)-4,4,6-trimethyl-dihydropyrimidine-2-thione) reveal:

- Ring conformation : The dihydropyrimidine ring adopts an envelope conformation, with the C4 methyl groups deviating by 0.441 Å from the plane, influencing steric interactions .

- Dihedral angles : A near-orthogonal angle (89.42°) between the dihydropyrimidine and aryl rings may limit π-π stacking but enhance solubility .

- Hydrogen bonding : N–H⋯S interactions form centrosymmetric dimers, stabilizing the crystal lattice and potentially affecting solid-state reactivity .

Q. Table 2: Crystallographic Data (Analogous Compound)

| Parameter | Value | Reference |

|---|---|---|

| Space group | P-1 | |

| Dihedral angle (ring/aryl) | 89.42° | |

| R factor | 0.035 |

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp with the compound’s SMILES string to estimate:

- LogP : ~3.2 (moderate lipophilicity).

- Bioavailability : Likely low due to high molecular weight (>500 g/mol).

- Metabolism prediction : CYP450 docking simulations (e.g., AutoDock Vina) identify potential oxidation sites (e.g., methyl or thiol groups).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.